

Introduction: Navigating the Isomeric Landscape of Chloro-difluorophenols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-4,6-difluorophenol**

Cat. No.: **B1371278**

[Get Quote](#)

In the landscape of fine chemical synthesis, particularly for pharmaceutical and agrochemical research, precision is paramount. The specific arrangement of functional groups on a molecule dictates its reactivity, physical properties, and ultimately, its utility as a synthetic building block. The compound "**2-Chloro-4,6-difluorophenol**" represents such a specific building block. However, a survey of the commercial landscape reveals that its isomer, 4-Chloro-2,6-difluorophenol, is the more readily available and frequently utilized reagent for synthetic applications requiring this particular pattern of halogenation.

This guide, therefore, addresses the sourcing of **2-Chloro-4,6-difluorophenol** by focusing on its commercially prominent isomer, providing researchers with the practical knowledge needed to procure and qualify this critical reagent. Understanding the nuances between these isomers is the first step in ensuring the success and reproducibility of a synthetic campaign.

Halogenated phenols are foundational precursors for a vast array of complex molecules, and their quality directly impacts research outcomes.^{[1][2]} This document serves as a technical resource for navigating the supplier market, validating material quality, and ensuring safe handling.

Chemical Profile: 4-Chloro-2,6-difluorophenol

The strategic placement of two fluorine atoms ortho to the hydroxyl group and a chlorine atom at the para position gives 4-Chloro-2,6-difluorophenol (CAS No. 164790-68-5) a unique set of electronic and steric properties. The electron-withdrawing nature of the fluorine atoms

increases the acidity of the phenolic proton, influencing its reactivity in nucleophilic substitution reactions.

Caption: Chemical Structure of 4-Chloro-2,6-difluorophenol.

Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorophenol

Property	Value	Source
CAS Number	164790-68-5	[3]
Molecular Formula	C ₆ H ₃ ClF ₂ O	[4]
Molecular Weight	164.54 g/mol	[5]
Appearance	Typically a solid	[5]
Purity	Commonly available at ≥98%	[4]

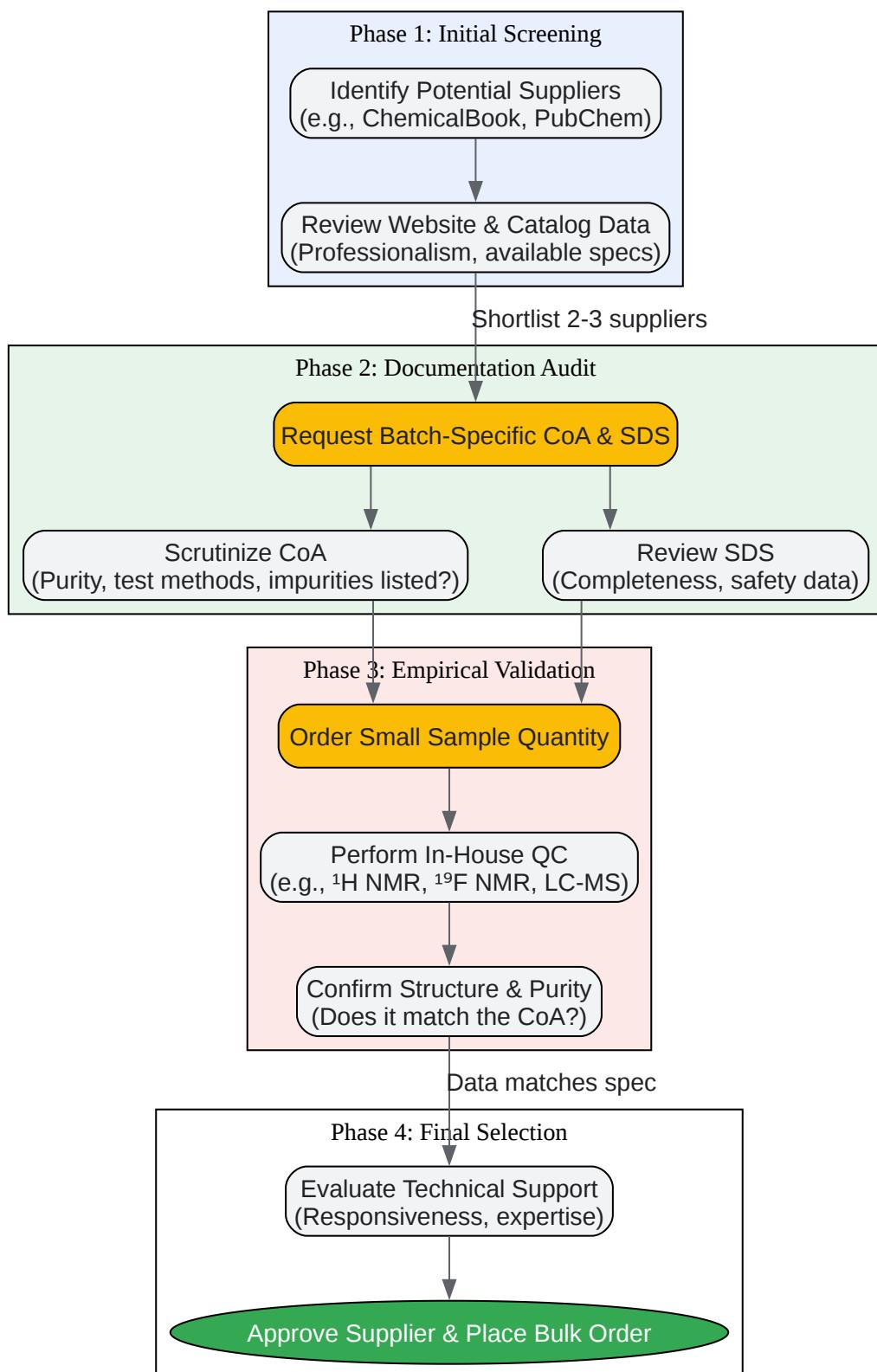
The Synthetic Chemist's Perspective: Why Source This Reagent?

In drug development and advanced material science, 4-Chloro-2,6-difluorophenol is not just a chemical; it is a strategic tool. Its value lies in its function as a "scaffold" or "building block". The hydroxyl group serves as a primary reactive handle for etherification reactions (e.g., Williamson ether synthesis or Buchwald-Hartwig O-arylation), allowing for its incorporation into larger, more complex molecular architectures.

The fluorine atoms are not mere spectators. Their presence can significantly enhance the pharmacokinetic properties of a final drug molecule, improving metabolic stability, binding affinity, and bioavailability.[\[1\]](#)[\[6\]](#) Therefore, the decision to use this specific building block is a deliberate design choice aimed at achieving a desired biological or material property.

Sourcing and Supplier Qualification: A Protocol for Scientific Integrity

Sourcing a specialty chemical like 4-Chloro-2,6-difluorophenol requires a more rigorous process than simply finding the lowest price. The integrity of your research depends on the


quality and consistency of your starting materials. An uncharacterized impurity, even in small amounts, can inhibit a reaction, lead to unforeseen byproducts, or compromise the biological activity of the final compound.

Critical Quality Attributes to Scrutinize:

- Purity and Analytical Method: A purity claim of "98%" is only meaningful in the context of the analytical method used (e.g., GC, HPLC, qNMR). Understand which impurities are present. Is the remaining 2% a single isomeric impurity that will be difficult to separate later, or is it a harmless residual solvent?
- Impurity Profile: Inquire about potential process-related impurities. For a molecule like this, isomers (e.g., **2-Chloro-4,6-difluorophenol**) or dichlorinated/monofluorinated phenols could be present. These can co-react in subsequent steps, leading to a complex product mixture that is challenging and costly to purify.
- Batch-to-Batch Consistency: For long-term research projects or development campaigns, ensuring that the material from batch #10 is identical to batch #1 is critical for reproducibility. A reliable supplier should be able to provide data demonstrating this consistency.

Step-by-Step Supplier Qualification Workflow

The following protocol provides a self-validating system to ensure the quality of your procured chemical.

[Click to download full resolution via product page](#)

Caption: A four-phase workflow for qualifying a specialty chemical supplier.

Experimental Protocol: In-House Quality Control of 4-Chloro-2,6-difluorophenol

This protocol describes the essential in-house validation step (Box G in the workflow).

- Sample Preparation: Accurately weigh approximately 5-10 mg of the supplier's sample. Dissolve in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- ^1H and ^{19}F NMR Spectroscopy:
 - Acquire a proton NMR spectrum. The aromatic region should show a characteristic splitting pattern consistent with the structure. The integration of the signals should correspond to the correct number of protons.
 - Causality Check: This confirms the identity of the compound and can reveal proton-containing impurities.
 - Acquire a fluorine-19 NMR spectrum. This is highly sensitive and will provide a clean signal for the two equivalent fluorine atoms.
 - Causality Check: ^{19}F NMR is exceptionally useful for identifying any isomeric fluorinated impurities, which might be difficult to spot in the proton spectrum.
- LC-MS Analysis:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
 - Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer.
 - Causality Check: This method validates the molecular weight of the main component and provides a highly accurate assessment of purity by revealing trace-level impurities that may not be visible by NMR.

Overview of Commercial Suppliers

The following table summarizes several commercial suppliers of 4-Chloro-2,6-difluorophenol. This is not an exhaustive list but represents a cross-section of available sources, from large distributors to more specialized manufacturers.

Table 2: Commercial Suppliers of 4-Chloro-2,6-difluorophenol

Supplier	Typical Purity	Available Quantities	Notes
Acubio-chem	≥98%	Grams to Kilograms	Offers custom synthesis and can provide detailed technical documents like NMR and HPLC spectra upon request. [3]
Fisher Scientific	Varies by brand	Research quantities	Distributes products from various manufacturers; check specific product for details. A Safety Data Sheet is readily available.
Sigma-Aldrich (AldrichCPR)	Varies	Research quantities	Often provides products for early discovery research; analytical data may not always be collected, and the buyer assumes responsibility for confirmation.[5]
ChemicalBook	N/A	N/A	A directory that lists numerous suppliers, primarily from China and India, allowing for comparison of different sources.[7]
CP Lab Safety	98%	100g	Provides specific purity and quantity information.[4]

Safe Handling and Storage Protocols

As with any halogenated aromatic compound, proper handling is essential to ensure laboratory safety. The information below is synthesized from publicly available Safety Data Sheets (SDS).

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[7\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

Sourcing a specialty chemical like **2-Chloro-4,6-difluorophenol**—and its more common isomer, 4-Chloro-2,6-difluorophenol—is a critical process that extends far beyond a simple purchasing transaction. It is an integral part of the scientific method. By employing a rigorous qualification workflow that combines documentation audits with empirical in-house validation, researchers can mitigate risks associated with material quality, ensure the reproducibility of their results, and build a reliable foundation for their drug discovery and development programs. The choice of supplier should always be guided by a commitment to quality, consistency, and technical transparency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. acubiochem.com [acubiochem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Chloro-2,6-difluorophenol manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: Navigating the Isomeric Landscape of Chloro-difluorophenols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371278#commercial-suppliers-of-2-chloro-4-6-difluorophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com